
3-メチル-4-(1,2,3,6-テトラヒドロピリジン-4-イル)ピリジン二塩酸塩
概要
説明
This compound is a derivative of pyridine and tetrahydropyridine, both of which are heterocyclic aromatic compounds containing nitrogen. Pyridine is a basic heterocyclic organic compound similar to benzene, and tetrahydropyridine is a saturated analog of pyridine .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the reaction of a pyridine derivative with a tetrahydropyridine derivative .Molecular Structure Analysis
The molecular structure of this compound would include a pyridine ring attached to a tetrahydropyridine ring. The 3-methyl group would be attached to the pyridine ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be similar to those of other pyridine and tetrahydropyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be similar to those of other pyridine and tetrahydropyridine derivatives. It would likely be a solid at room temperature .科学的研究の応用
生体活性化合物の合成
この化合物は、様々な生体活性分子の合成における前駆体として役立ちます。その構造は、薬理学的活性を示す化合物の形成に不可欠です。 テトラヒドロピリジン部分の存在は、天然物と合成医薬品剤の両方に見られるため、医薬品化学において重要です .
抗炎症剤
この化合物に属するテトラヒドロピリジン(THP)環系は、抗炎症剤を作成する可能性について研究されてきました。 THP環への様々な置換基の導入は、特に新規抗炎症薬の開発において、その薬理学的特性に影響を与えることが示されています .
抗がん研究
3-メチル-4-(1,2,3,6-テトラヒドロピリジン-4-イル)ピリジン二塩酸塩に関連するものを含むTHP誘導体は、その抗がん特性について調査されています。 研究は、THP含有モチーフをがん薬発見におけるリード化合物として利用するための構造活性相関(SAR)の理解に焦点を当てています .
神経保護研究
この化学物質と構造的に類似した化合物は、パーキンソン病などの神経変性疾患を研究するためのモデルで使用されてきました。 それらは、神経保護のメカニズムと治療薬の開発を理解するのに役立ちます .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride plays a vital role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. The interaction between 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride and MAO-B leads to the inhibition of the enzyme’s activity, affecting the levels of neurotransmitters in the brain . Additionally, this compound interacts with other biomolecules, such as dopamine transporters, influencing their function and impacting neurotransmitter levels .
Cellular Effects
The effects of 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause oxidative stress in dopaminergic neurons, leading to mitochondrial dysfunction and cell death . This oxidative stress results from the compound’s ability to generate free radicals, which damage cellular components and disrupt normal cellular functions . Furthermore, 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride affects gene expression by altering the transcription of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride involves several key interactions at the molecular level. This compound binds to MAO-B, inhibiting its activity and leading to an accumulation of neurotransmitters such as dopamine . The inhibition of MAO-B by 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride is a critical step in its mechanism of action, as it prevents the breakdown of neurotransmitters and enhances their availability in the brain . Additionally, this compound interacts with dopamine transporters, further influencing neurotransmitter levels and affecting neuronal signaling . These interactions result in changes in gene expression, particularly in genes involved in oxidative stress response and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride has been associated with sustained oxidative stress and mitochondrial dysfunction in cells, resulting in chronic cellular damage and apoptosis .
Dosage Effects in Animal Models
The effects of 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to induce mild neurotoxic effects, while higher doses result in severe neurotoxicity and cell death . Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function and behavior in animal models . Additionally, high doses of 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride have been associated with toxic effects, including severe oxidative stress, mitochondrial dysfunction, and apoptosis .
Metabolic Pathways
3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as MAO-B, influencing the metabolism of neurotransmitters . The compound’s metabolism leads to the production of reactive oxygen species (ROS), which contribute to oxidative stress and cellular damage . Additionally, the compound affects metabolic flux and metabolite levels, altering the balance of neurotransmitters and other biomolecules in the brain .
Transport and Distribution
The transport and distribution of 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride within cells and tissues are crucial for its activity. This compound is transported across cell membranes by specific transporters, such as dopamine transporters, which facilitate its entry into neurons . Once inside the cells, the compound accumulates in specific regions, such as the mitochondria, where it exerts its effects on cellular function . The distribution of 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride within tissues is influenced by its interactions with binding proteins and transporters .
Subcellular Localization
The subcellular localization of 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride is essential for its activity and function. This compound is primarily localized in the mitochondria, where it affects mitochondrial function and induces oxidative stress . The targeting of 3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride to the mitochondria is facilitated by specific targeting signals and post-translational modifications . These modifications direct the compound to the mitochondria, where it interacts with mitochondrial enzymes and proteins, leading to changes in cellular function and metabolism .
特性
IUPAC Name |
3-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.2ClH/c1-9-8-13-7-4-11(9)10-2-5-12-6-3-10;;/h2,4,7-8,12H,3,5-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQLZJFHPJKMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C2=CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



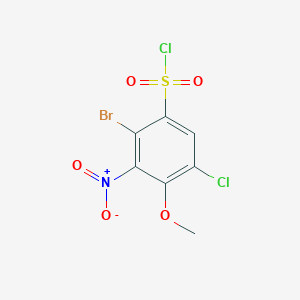


![1-[(4-bromophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1377338.png)

![6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1377341.png)
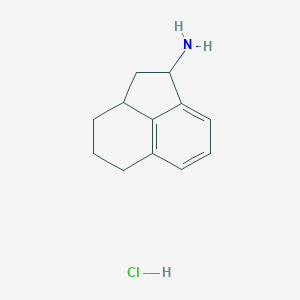

![(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-yl]ethyl})amine dihydrochloride](/img/structure/B1377348.png)
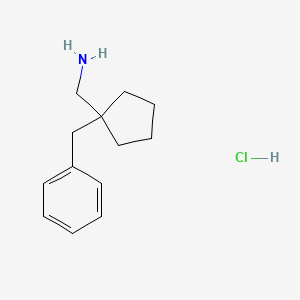
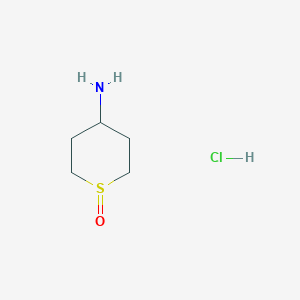
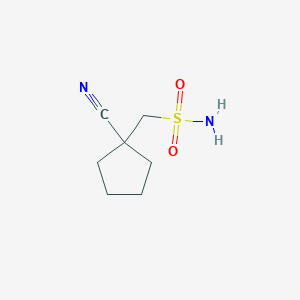
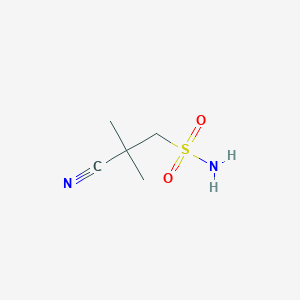
![4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid](/img/structure/B1377353.png)